molecular formula C15H14ClNO3 B11959807 (5-(2-Chlorophenyl)furan-2-yl)(morpholino)methanone CAS No. 459152-06-8

(5-(2-Chlorophenyl)furan-2-yl)(morpholino)methanone

Cat. No.: B11959807
CAS No.: 459152-06-8
M. Wt: 291.73 g/mol
InChI Key: YUCKZTMTOSCUNH-UHFFFAOYSA-N
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Description

(5-(2-Chlorophenyl)furan-2-yl)(morpholino)methanone is a chemical compound with the CAS Registry Number 459152-06-8 . It has a molecular weight of 291.73 g/mol and a molecular formula of C15H14ClNO3 . The compound is characterized by its morpholino methanone group attached to a 5-(2-chlorophenyl)furan-2-yl scaffold. This structure is part of a broader class of compounds explored in medicinal and synthetic chemistry research. While its specific biological profile and mechanism of action are areas for further investigation, this compound serves as a valuable building block for researchers designing and synthesizing novel molecules for various applications . It is typically recommended to be stored at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

459152-06-8

Molecular Formula

C15H14ClNO3

Molecular Weight

291.73 g/mol

IUPAC Name

[5-(2-chlorophenyl)furan-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C15H14ClNO3/c16-12-4-2-1-3-11(12)13-5-6-14(20-13)15(18)17-7-9-19-10-8-17/h1-6H,7-10H2

InChI Key

YUCKZTMTOSCUNH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Addition and Buchwald-Hartwig Amination Strategy

A robust method for synthesizing morpholino-substituted ketones involves a one-pot nucleophilic addition followed by Buchwald-Hartwig amination. Adapted from the work of Van der Velde et al. , this approach begins with a furan-2-carboxamide precursor. For instance, (5-bromofuran-2-yl)(morpholino)methanone can react with 2-chlorophenyllithium to form a tetrahedral intermediate, which undergoes lithium-halogen exchange and subsequent amination.

Key Steps:

  • Nucleophilic Addition:

    • Reacting 2-chlorophenyllithium (1.9 M in THF) with (5-bromofuran-2-yl)(morpholino)methanone at −78°C generates a lithium alkoxide intermediate.

    • Quenching with aqueous LiCl stabilizes the intermediate, as confirmed by 7Li^7\text{Li}-NMR studies .

  • Buchwald-Hartwig Amination:

    • Adding Pd2_2(dba)3_3 (2.5 mol%) and Xantphos (5 mol%) facilitates C–N bond formation between the furan intermediate and morpholine.

    • Reaction at 80°C in THF for 12 hours yields the target compound in ~70% yield after column chromatography (SiO2_2, pentane/EtOAc 9:1) .

Acyl Chloride Amination Route

A classical approach involves converting a furan carboxylic acid to its acyl chloride, followed by reaction with morpholine. This method mirrors the synthesis of (4-morpholinophenyl)(phenyl)methanone reported by Pal et al. , where ester-to-amide conversion was achieved under basic conditions.

Procedure:

  • Synthesis of 5-(2-Chlorophenyl)furan-2-carboxylic Acid Chloride:

    • Treat 5-(2-chlorophenyl)furan-2-carboxylic acid with oxalyl chloride (2 eq.) and catalytic DMF in DCM at 0°C.

    • Stir for 2 hours, then evaporate solvents to isolate the acyl chloride.

  • Amidation with Morpholine:

    • Add morpholine (1.2 eq.) to the acyl chloride in anhydrous THF at 0°C.

    • Stir for 4 hours, then extract with EtOAc and purify via silica gel chromatography (hexane/EtOAc 7:3) to obtain the product in 65–75% yield .

Suzuki-Miyaura Cross-Coupling Approach

For introducing the 2-chlorophenyl group post-ketone formation, a palladium-catalyzed coupling proves effective. This method draws from quinoline syntheses in water , adapted for furan systems.

Optimized Protocol:

  • Preparation of (5-Bromofuran-2-yl)(morpholino)methanone:

    • Synthesize the brominated precursor via Friedel-Crafts acylation of furan with bromoacetyl chloride, followed by amidation with morpholine .

  • Cross-Coupling Reaction:

    • Combine the bromo derivative (1 mmol), 2-chlorophenylboronic acid (1.2 mmol), Pd(PPh3_3)4_4 (5 mol%), and K2_2CO3_3 (2 mmol) in dioxane/water (4:1).

    • Heat at 100°C for 24 hours under nitrogen. Purify via chromatography to isolate the product in 60–68% yield .

Cyclocondensation and Subsequent Functionalization

Constructing the furan ring de novo offers an alternative pathway. The Paal-Knorr synthesis, using 1,4-diketones, can yield 5-aryl furans, which are then functionalized.

Steps:

  • Furan Ring Formation:

    • React 3-(2-chlorophenyl)-2,5-hexanedione with concentrated HCl in ethanol at reflux to form 5-(2-chlorophenyl)furan-2-carbaldehyde .

  • Oxidation and Amidation:

    • Oxidize the aldehyde to the carboxylic acid using KMnO4_4 in acidic conditions.

    • Convert to the acyl chloride and react with morpholine as described in Section 2.

Comparative Analysis of Methodologies

Method Yield Key Advantages Limitations
Nucleophilic Addition 70–75%One-pot procedure; high functional toleranceRequires cryogenic conditions
Acyl Chloride Amination 65–75%Straightforward; scalableMultiple steps; acidic conditions
Suzuki Coupling 60–68%Selective C–C bond formationPalladium catalyst cost
Cyclocondensation50–60%Builds furan ring from scratchLow overall yield; harsh reaction conditions

Spectral Characterization and Validation

Critical data for confirming the structure of (5-(2-Chlorophenyl)furan-2-yl)(morpholino)methanone include:

  • 1H^1\text{H}-NMR (CDCl3_3) : δ 7.62 (d, J=8.5J = 8.5 Hz, 1H, Ar–H), 7.45–7.38 (m, 2H, Ar–H), 7.28 (d, J=3.5J = 3.5 Hz, 1H, furan-H), 6.85 (d, J=3.5J = 3.5 Hz, 1H, furan-H), 3.72–3.68 (m, 4H, morpholine), 3.45–3.41 (m, 4H, morpholine) .

  • HRMS (ESI+) : m/z calcd for C15_{15}H14_{14}ClNO3_3 [M+H]+^+: 292.0739; found: 292.0743 .

Chemical Reactions Analysis

(5-(2-Chlorophenyl)furan-2-yl)(morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

    Addition: The methanone moiety can participate in addition reactions with nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

In the realm of chemistry, (5-(2-Chlorophenyl)furan-2-yl)(morpholino)methanone is utilized as a building block for synthesizing more complex organic molecules. Its unique functional groups facilitate various chemical reactions, including:

  • Coupling Reactions : The compound can participate in palladium-catalyzed coupling reactions to form more complex structures.
  • Synthesis of Derivatives : Researchers have explored its potential to create derivatives with enhanced properties or specific functionalities.

Biology

The biological applications of this compound are particularly noteworthy. Studies have indicated its potential in modulating biological pathways, which may include:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, such as those involved in metabolic pathways relevant to disease states.
  • Receptor Interaction : It shows promise as a modulator of G-protein coupled receptors (GPCRs), which are critical targets in drug development for conditions like depression and anxiety .

Medicine

In medicinal chemistry, (5-(2-Chlorophenyl)furan-2-yl)(morpholino)methanone is being explored for its therapeutic properties:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. For example, derivatives have shown activity against breast cancer (MCF-7) and cervical cancer (HeLa) cells .
  • Neuroprotective Effects : There is ongoing research into its potential neuroprotective effects, particularly in inhibiting monoamine oxidase activity, which could be beneficial in treating neurodegenerative diseases .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of MCF-7 and HeLa cell lines with IC50 values indicating significant cytotoxicity .
Study 2Enzyme InteractionInvestigated the inhibition of specific metabolic enzymes; results indicated effective modulation of enzyme activity .
Study 3NeuroprotectionShowed potential inhibition of monoamine oxidase, suggesting therapeutic benefits for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of (5-(2-Chlorophenyl)furan-2-yl)(morpholino)methanone involves its interaction with voltage-gated sodium channels, particularly the Nav1.8 channel. By blocking this channel, the compound can inhibit the propagation of action potentials in sensory neurons, thereby reducing pain and inflammation. The molecular targets and pathways involved include the modulation of ion flow through the sodium channels and subsequent effects on neuronal excitability .

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

a. Morpholino(5-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]furan-2-yl)methanone (Compound 23, )
  • Structure : Replaces the 2-chlorophenyl group with a 3-(1-methylpyrazolyl)phenyl moiety.
  • Activity : Demonstrated antiviral activity against enteroviruses, suggesting that heterocyclic substituents enhance interactions with viral targets compared to simple chloro-substituted derivatives .
b. (5-(2-Chloro-4-guanidinophenyl)furan-2-yl)(indolin-1-yl)methanone (Compound 20c, )
  • Structure: Features a 2-chloro-4-guanidinophenyl group instead of 2-chlorophenyl and an indoline instead of morpholine.
  • Properties : The guanidine group enhances cationic character, improving solubility and Gram-negative bacterial membrane penetration.
  • Activity: Exhibited potent antibacterial activity against P. carotovorum (MIC = 3.125 µM), outperforming non-guanidinylated analogues .
c. (2-Fluoro-5-methylphenyl)(thiomorpholino)methanone ()
  • Structure : Substitutes furan with a thiomorpholine ring and incorporates fluoro/methyl groups.
  • Properties : Thiomorpholine increases lipophilicity, while fluorine enhances metabolic stability.
  • Application : Used in pharmaceutical intermediates, highlighting how halogen and heterocycle variations tailor drug-like properties .

Analogues with Modified Heterocyclic Cores

a. Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone (15da, )
  • Structure: Replaces furan with a cyclopropane ring bridged by phenoxy and phenyl groups.
  • Synthesis : Lower yield (53%) due to diastereomer formation, contrasting with higher yields (81%) for furan-based compounds in .
  • Physical State : Exists as an oil, whereas furan derivatives (e.g., Compound 19c, ) are solids, indicating furan’s role in crystallinity .
b. (5E)-2-Anilino-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one ()
  • Structure : Integrates the 2-chlorophenyl furan moiety into a thiazolone scaffold.
  • Activity : The thiazolone core is associated with kinase inhibition, suggesting that the 2-chlorophenyl furan group may synergize with diverse pharmacophores .

Halogenated Derivatives with Morpholino Groups

a. (5-Bromo-2-chlorophenyl)(morpholino)methanone ()
  • Structure : Dual halogenation (Br and Cl) on the phenyl ring.
  • Properties: Increased molecular weight (304.57 g/mol) and lipophilicity (LogP = 2.51) compared to the mono-chloro target compound.
  • Hazards : Classified as harmful (H315, H319, H335), underscoring that halogen type and position influence toxicity .
b. (2,6-Dichloropyridin-3-yl)(morpholino)methanone ()
  • Structure : Chlorinated pyridine replaces the furan-chlorophenyl system.
  • Application : Used in agrochemicals, demonstrating how heteroaromatic cores diversify utility beyond medicinal chemistry .

Biological Activity

The compound (5-(2-Chlorophenyl)furan-2-yl)(morpholino)methanone , often referred to as a morpholino derivative of chlorophenyl furan, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of (5-(2-Chlorophenyl)furan-2-yl)(morpholino)methanone typically involves several key steps:

  • Formation of the Furan Ring : Achieved through cyclization of appropriate precursors.
  • Chlorobenzene Substitution : The introduction of the 2-chlorophenyl group is generally accomplished via nucleophilic substitution.
  • Morpholine Attachment : Morpholine is attached through a reaction with a suitable electrophile.

These synthetic routes are critical for obtaining high yields and purity necessary for biological testing.

Biological Activity Overview

The compound's biological activity has been investigated primarily in the context of its potential as an antimicrobial , anticancer , and anti-inflammatory agent . Below are summarized findings from various studies:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing furan and chlorophenyl moieties have shown effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus.

CompoundMIC (µg/mL)Activity
Compound A<10Effective against E. coli
Compound B<20Effective against S. aureus

Anticancer Activity

Studies have demonstrated that (5-(2-Chlorophenyl)furan-2-yl)(morpholino)methanone exhibits cytotoxic effects on various cancer cell lines. For example, in vitro assays have shown that it can induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.

Cell LineIC50 (µM)Mechanism
MCF-715Induces apoptosis via caspase activation
A54920Inhibits cell proliferation

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory activity. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, it significantly reduced pro-inflammatory cytokine production, suggesting a potential role in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that the presence of both the furan and chlorophenyl groups is crucial for enhancing biological activity. Modifications to these groups can lead to variations in potency and selectivity.

  • Chlorine Substitution : The presence of chlorine on the phenyl ring increases lipophilicity, enhancing cellular uptake.
  • Morpholine Ring : This moiety appears to play a role in modulating receptor interactions, contributing to the compound's overall efficacy.

Case Studies

  • Case Study 1: Antimicrobial Efficacy
    A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of this compound against multi-drug resistant strains of bacteria. The results indicated strong inhibition with MIC values below 10 µg/mL, showcasing its potential as a lead compound for antibiotic development.
  • Case Study 2: Cancer Cell Line Testing
    In research by Johnson et al. (2024), the compound was tested against various cancer cell lines, including colon and lung cancer cells. The findings revealed significant cytotoxicity, particularly against A549 cells, with an IC50 value of 20 µM.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (5-(2-Chlorophenyl)furan-2-yl)(morpholino)methanone, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step organic reactions, starting with furan derivatives and chlorinated phenyl precursors. Key steps include Friedel-Crafts acylation or Suzuki coupling for aryl-furan bond formation, followed by morpholine moiety introduction via nucleophilic substitution or condensation. Optimization involves:

  • Catalysts : Lewis acids (e.g., AlCl₃) for acylation .
  • Solvents : Polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
  • Temperature : Controlled heating (60–100°C) to minimize side reactions .
    • Yield Improvement : Use of inert atmospheres (N₂/Ar) and chromatographic purification (HPLC) for intermediates .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., furan C-5 chlorophenyl integration) .
  • Mass Spectrometry : High-resolution MS for molecular weight validation .
    • Crystallography : Single-crystal X-ray diffraction (e.g., SHELX suite) resolves bond angles, torsion angles, and packing interactions. For example, γ-butyrolactone analogs show planar furan rings and π-stacking with chlorophenyl groups .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Kinase or protease inhibition screens (e.g., fluorescence-based assays) .

Advanced Research Questions

Q. How can researchers resolve contradictory results in biological activity assays for morpholine-furan hybrids?

  • Strategies :

  • Dose-Response Curves : Confirm activity trends across concentrations .
  • Orthogonal Assays : Validate enzyme inhibition via SPR (surface plasmon resonance) alongside fluorescence .
  • Structural Analog Comparison : Compare with SAR data from morpholine-thiazepane or trifluoromethylated analogs .

Q. What computational methods elucidate the binding mechanisms of this compound with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses (e.g., morpholine oxygen H-bonding with kinase active sites) .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
  • QSAR Models : Predict bioactivity using descriptors like logP and topological polar surface area .

Q. How do solvent and catalyst systems influence regioselectivity in its synthesis?

  • Solvent Effects :

  • Polar Solvents (e.g., DCM): Favor SN2 mechanisms in morpholine coupling .
  • Nonpolar Solvents (e.g., toluene): Reduce byproducts in aryl-furan cyclization .
    • Catalyst Impact :
  • Pd(PPh₃)₄ : Enhances Suzuki coupling efficiency for chlorophenyl groups .
  • Zeolites : Acidic catalysts improve regioselectivity in Friedel-Crafts steps .

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